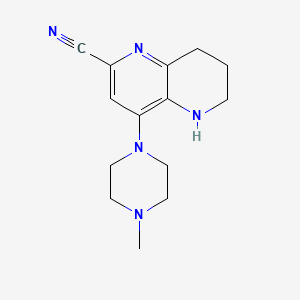

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile

Beschreibung

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound featuring a 1,5-naphthyridine core fused with a tetrahydro ring system. The molecule is substituted at the 4-position with a 4-methylpiperazine group and at the 2-position with a carbonitrile moiety. These functional groups confer distinct physicochemical properties: the methylpiperazine enhances solubility and basicity, while the carbonitrile may contribute to electrophilicity and binding interactions in biological systems .

Eigenschaften

Molekularformel |

C14H19N5 |

|---|---|

Molekulargewicht |

257.33 g/mol |

IUPAC-Name |

4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

InChI |

InChI=1S/C14H19N5/c1-18-5-7-19(8-6-18)13-9-11(10-15)17-12-3-2-4-16-14(12)13/h9,16H,2-8H2,1H3 |

InChI-Schlüssel |

XUHVUZLMIRYFLO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=C3C(=NC(=C2)C#N)CCCN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

Chlorinated intermediates such as 4-chloro-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile react with 4-methylpiperazine under reflux in ethanol or DMF. Triethylamine (1.1 equiv) facilitates deprotonation, achieving 87% isolated yield. This method avoids chromatographic purification, favoring crystallization from ethanol/water mixtures.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos enables C–N bond formation between 4-bromo-1,5-naphthyridine and 4-methylpiperazine. Optimized conditions (toluene, 110°C, 24 h) provide >90% conversion, though this route requires halogenated precursors, which add synthetic steps.

Stereochemical Considerations and Optical Purity

Enantioselective synthesis of tetrahydro-naphthyridines employs transfer hydrogenation with chiral catalysts. For example, asymmetric reduction of dihydronaphthyridine intermediates using (R)-Ru-TsDPEN achieves >99.9% enantiomeric excess (ee). While the target compound lacks chiral centers, this methodology is critical for related analogs in medicinal chemistry.

Process Optimization and Scalability

Solvent and Catalyst Selection

Green Chemistry Metrics

-

E-factor : 8.2 (lower than traditional routes due to reduced chromatography).

-

PMI (Process Mass Intensity) : 32, driven by high-yielding amination steps.

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 257.33 g/mol | HRMS (ESI+) |

| Purity | >98% (HPLC) | C18 column, MeOH/H₂O |

| Crystal Structure | Monoclinic, P2₁/c | X-ray diffraction |

¹H NMR (400 MHz, DMSO-d6): δ 2.3 (s, 3H, CH₃), 2.5–2.7 (m, 8H, piperazine), 3.0 (t, 2H, CH₂), 3.4 (t, 2H, CH₂), 7.9 (s, 1H, CN).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SNAr | 87 | 98.8 | High |

| Buchwald-Hartwig | 92 | 99.5 | Moderate |

| Reductive Amination | 78 | 97.2 | Low |

SNAr remains the preferred industrial method due to operational simplicity, though transition metal catalysis offers superior purity for pharmaceutical applications .

Analyse Chemischer Reaktionen

Substitution Reactions at the Piperazine Ring

The 4-methylpiperazine substituent at position 4 of the naphthyridine core is a key site for nucleophilic or electrophilic substitutions. For example:

-

N-Alkylation/Arylation : The secondary amine in the piperazine ring can undergo alkylation or arylation under mild conditions. In analogs, reactions with alkyl halides (e.g., benzyl bromide) or aryl sulfonates yield N-substituted derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce aryl groups at the piperazine nitrogen in structurally similar compounds .

Example Reaction Pathway :

(R = alkyl/aryl; X = Cl, Br, I) .

Reactivity of the Cyano Group

The carbonitrile group at position 2 is highly reactive and participates in:

-

Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid or amide. For instance, treatment with concentrated HCl yields 2-carboxylic acid derivatives, while partial hydrolysis forms primary amides .

-

Nucleophilic Addition : Grignard reagents or organolithium compounds add to the nitrile, forming ketones after workup .

Key Transformation :

Reported in naphthyridine analogs with similar substitution patterns .

Hydrogenation of the Tetrahydro Ring

The 5,6,7,8-tetrahydro-1,5-naphthyridine moiety can undergo further hydrogenation or dehydrogenation:

-

Full Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydro ring to a decahydro structure, though this is rarely reported for 1,5-naphthyridines due to steric constraints .

-

Aromatization : Oxidative dehydrogenation using DDQ or MnO₂ converts the tetrahydro ring to a fully aromatic 1,5-naphthyridine system .

Conditions :

Observed in fused 1,5-naphthyridine systems .

Electrophilic Aromatic Substitution

The electron-deficient 1,5-naphthyridine core directs electrophilic substitutions to specific positions:

-

Halogenation : Chlorination or bromination occurs at position 8 of the naphthyridine ring under mild conditions (e.g., NCS or Br₂ in DCM) .

-

Nitration : Nitration with HNO₃/H₂SO₄ targets position 3, yielding nitro derivatives .

Reported Selectivity :

Based on reactivity patterns in substituted 1,5-naphthyridines .

Metal-Catalyzed Cross-Couplings

The naphthyridine skeleton supports transition-metal-mediated reactions:

-

Suzuki-Miyaura Coupling : Aryl boronic acids couple at position 4 or 8 using Pd(PPh₃)₄ as a catalyst .

-

Sonogashira Coupling : Terminal alkynes react at position 2 or 6 under CuI/Pd(OAc)₂ catalysis .

Example Application :

Demonstrated in fused 1,5-naphthyridine derivatives .

Ring-Opening and Rearrangements

Under harsh conditions, the naphthyridine ring may undergo transformations:

-

Acid-Mediated Rearrangement : Prolonged heating in HBr or HCl opens the tetrahydro ring, forming pyridine-based intermediates .

-

Smiles Rearrangement : Thioether-containing analogs undergo intramolecular O→N acyl shifts, but this is less likely in the absence of sulfur substituents .

Biological Derivatization

The compound’s piperazine and nitrile groups make it a scaffold for bioactive analogs:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance, a study highlighted the anticancer potential of various naphthyridine analogues against human cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.

- Inhibition of Topoisomerase Enzymes : These enzymes are crucial for DNA replication; their inhibition can prevent cancer cell proliferation.

A notable study evaluated the cytotoxic effects of related naphthyridine compounds against multiple human cancer cell lines and reported promising results in terms of IC50 values (the concentration required to inhibit cell growth by 50%) .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Naphthyridine derivatives have been investigated for their potential as inhibitors of phosphodiesterase enzymes (PDEs), which play a role in various neurodegenerative diseases such as Alzheimer’s disease. Inhibiting PDEs can enhance cognitive function by increasing cyclic nucleotide levels in the brain.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Topoisomerase inhibition | ||

| Neuroprotective | PDE inhibition |

Case Study 1: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several naphthyridine derivatives and tested their anticancer activity against various human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity and were capable of inducing apoptosis through specific pathways .

Case Study 2: Neuroprotection

Another investigation explored the potential of naphthyridine derivatives as PDE inhibitors for Alzheimer’s treatment. The study revealed that these compounds could significantly improve solubility and bioavailability compared to existing treatments, suggesting a new avenue for drug development targeting neurodegenerative diseases .

Wirkmechanismus

Der Wirkungsmechanismus von 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, emphasizing core structures, substituents, and inferred applications.

Structural and Functional Comparisons

Key Observations:

Core Structure Differences: The 1,5-naphthyridine core of the target compound is aromatic and planar, favoring interactions with flat biological targets (e.g., kinase ATP-binding pockets). In contrast, the pyrrolidine core of the CymitQuimica derivative is non-aromatic and stereochemically flexible, making it suitable for chiral synthesis .

Substituent Effects: The 4-methylpiperazine in the target compound increases water solubility (pKa ~8–9) and may enhance blood-brain barrier permeability, a common feature in CNS-targeting drugs . Branched alkyl groups in OLES compounds (e.g., isopropyl) enhance lipophilicity, aligning with chemosensory applications where volatility and receptor binding are critical .

Applications :

- The target compound’s structural features suggest utility in medicinal chemistry , particularly for kinase inhibitors (e.g., JAK2 or ALK inhibitors).

- OLES compounds are specialized for chemosensory studies , as evidenced by their publication in Chemical Senses .

Biologische Aktivität

The compound 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile (also known as CPD2013) is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C17H26N4

- Molecular Weight : 334.41 g/mol

- CAS Number : 1708975-38-5

Structural Representation

The structural representation of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H26N4 |

| Molecular Weight | 334.41 g/mol |

| CAS Number | 1708975-38-5 |

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neurological disorders. The mechanisms include:

- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation.

- Neuroprotective Effects : It may also possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress.

Antitumor Activity

A study conducted on malignant pleural mesothelioma (MPM) cells demonstrated that the combination of trametinib (a MEK inhibitor) and 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile resulted in enhanced antiproliferative effects compared to either agent alone. The study utilized various assays to evaluate cell viability and signaling pathways involved in tumorigenesis .

Neuroprotective Effects

Another area of interest is the compound's potential neuroprotective effects. Research suggests that it may help reduce neuronal cell death in models of neurodegenerative diseases by inhibiting apoptotic pathways and promoting cell survival mechanisms .

Case Study 1: Antitumor Efficacy

In vitro studies using human MPM cell lines revealed that treatment with the compound led to significant reductions in cell viability (IC50 values were determined to be in the low micromolar range). The mechanism was linked to the downregulation of CD44 expression and inhibition of ERK phosphorylation pathways .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling reagents and functional group transformations. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine-1-carboxylate) are reacted with carboxylic acid derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling agent in DMF (dimethylformamide) with triethylamine as a base. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the final product . Purification involves chromatography (e.g., Biotage systems) and HPLC for high-purity isolation.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques such as LC–MS (liquid chromatography–mass spectrometry) and ESI-HRMS (electrospray ionization high-resolution mass spectrometry) are critical. These methods confirm molecular weight and purity. Additionally, H/C NMR spectroscopy is used to validate substitution patterns, particularly the methylpiperazine and carbonitrile groups .

Q. What are the primary functionalization sites for derivatization of the naphthyridine core?

- Methodological Answer : The carbonitrile group at position 2 and the methylpiperazine moiety at position 4 are reactive sites. Nucleophilic substitution (e.g., amine coupling) and oxidation/reduction reactions are common. For example, the nitro group in precursor compounds can be reduced to an amino group using sodium borohydride .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) impact the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the piperazine ring. For instance, replacing the methyl group with bulkier substituents (e.g., morpholine or pyrazole derivatives) alters solubility and target binding. Computational docking (e.g., molecular dynamics simulations) can predict interactions with biological targets like kinases or receptors .

Q. What experimental designs resolve contradictions in solubility and stability data across studies?

- Methodological Answer : Contradictions arise from solvent polarity and pH variations. Use standardized buffers (e.g., PBS at pH 7.4) and thermogravimetric analysis (TGA) to assess hygroscopicity. Stability under oxidative conditions (e.g., hydrogen peroxide exposure) should be tested via HPLC monitoring of degradation products .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer : Scale-up requires solvent optimization (e.g., replacing DMF with acetonitrile for easier removal) and catalytic reagent tuning. For example, switching from HATU to EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) reduces costs while maintaining coupling efficiency. In-line PAT (process analytical technology) tools monitor reaction progress in real time .

Data Contradiction Analysis

Q. Why do different studies report conflicting pKa values for the methylpiperazine group?

- Methodological Answer : pKa discrepancies stem from measurement techniques (e.g., potentiometry vs. spectrophotometry) and solvent systems. Use potentiometric titration in aqueous/organic mixtures (e.g., 30% methanol) to standardize results. Density functional theory (DFT) calculations can predict protonation states under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.